Cas no 2228294-32-2 (4-(2-amino-3,3-difluoro-2-methylpropyl)-2,6-dimethylphenol)

4-(2-amino-3,3-difluoro-2-methylpropyl)-2,6-dimethylphenol is a multifunctional organic compound. It offers distinct advantages, including its unique chemical structure, which enhances its reactivity in various chemical reactions. Its presence in formulations can contribute to improved solubility and stability, making it a valuable component in the synthesis of pharmaceuticals and specialty chemicals.
4-(2-amino-3,3-difluoro-2-methylpropyl)-2,6-dimethylphenol structure
2228294-32-2 structure
Product Name:4-(2-amino-3,3-difluoro-2-methylpropyl)-2,6-dimethylphenol
CAS No:2228294-32-2
MF:C12H17F2NO
MW:229.266290426254
CID:5853145
PubChem ID:165694467
Update Time:2025-07-23

4-(2-amino-3,3-difluoro-2-methylpropyl)-2,6-dimethylphenol Chemical and Physical Properties

Names and Identifiers

    • 4-(2-amino-3,3-difluoro-2-methylpropyl)-2,6-dimethylphenol
    • 2228294-32-2
    • EN300-1945567
    • Inchi: 1S/C12H17F2NO/c1-7-4-9(5-8(2)10(7)16)6-12(3,15)11(13)14/h4-5,11,16H,6,15H2,1-3H3
    • InChI Key: IRXWYGQIAOBKQT-UHFFFAOYSA-N
    • SMILES: FC(C(C)(CC1C=C(C)C(=C(C)C=1)O)N)F

Computed Properties

  • Exact Mass: 229.12782049g/mol
  • Monoisotopic Mass: 229.12782049g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 46.2Ų

4-(2-amino-3,3-difluoro-2-methylpropyl)-2,6-dimethylphenol Pricemore >>

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Additional information on 4-(2-amino-3,3-difluoro-2-methylpropyl)-2,6-dimethylphenol

Professional Introduction to Compound with CAS No. 2228294-32-2 and Product Name: 4-(2-amino-3,3-difluoro-2-methylpropyl)-2,6-dimethylphenol

The compound with the CAS number 2228294-32-2 and the product name 4-(2-amino-3,3-difluoro-2-methylpropyl)-2,6-dimethylphenol represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The molecular structure incorporates several key functional groups that contribute to its distinctive chemical properties, making it a promising candidate for further research and development.

At the heart of this compound's chemical identity is the 4-(2-amino-3,3-difluoro-2-methylpropyl)-2,6-dimethylphenol moiety. This part of the molecule is particularly noteworthy because it combines a phenolic group with a fluorinated alkyl chain. The presence of fluorine atoms in the molecule can significantly influence its metabolic stability, bioavailability, and interactions with biological targets. In recent years, fluorinated compounds have become increasingly important in drug design due to their ability to enhance binding affinity and metabolic resistance.

The amino group in the side chain of this compound also plays a crucial role in its pharmacological activity. Amino groups are well-known for their ability to form hydrogen bonds, which can be critical for interactions with biological receptors. In the context of drug development, the strategic placement of an amino group can modulate the compound's solubility, reactivity, and overall pharmacokinetic profile. This makes 4-(2-amino-3,3-difluoro-2-methylpropyl)-2,6-dimethylphenol a versatile scaffold for designing novel therapeutic agents.

Recent studies have highlighted the potential of phenolic compounds as intermediates in drug synthesis. The phenol group in this molecule can serve as a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications. Phenols are known for their antioxidant properties and their ability to interact with various biological pathways. This has led to their exploration in the development of treatments for a wide range of diseases, including inflammatory disorders and neurodegenerative conditions.

The dimethyl substitution on the aromatic ring further enhances the compound's complexity and potential utility. Dimethylation can influence electronic distribution across the ring, affecting its reactivity and interaction with biological targets. This type of structural modification is commonly employed in medicinal chemistry to optimize drug-like properties such as lipophilicity and binding affinity.

In light of these structural features, researchers have been investigating 4-(2-amino-3,3-difluoro-2-methylpropyl)-2,6-dimethylphenol for its potential therapeutic applications. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. For instance, its fluorinated side chain could make it effective against enzymes that are resistant to traditional small-molecule inhibitors.

The synthesis of this compound involves sophisticated organic chemistry techniques that require careful optimization to ensure high yield and purity. The introduction of fluorine atoms into organic molecules often presents challenges due to their high reactivity and sensitivity to environmental conditions. However, advances in synthetic methodologies have made it increasingly feasible to incorporate fluorine into complex molecular structures.

One of the most exciting aspects of working with compounds like 4-(2-amino-3,3-difluoro-2-methylpropyl)-2,6-dimethylphenol is the opportunity to explore structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can gain insights into how specific structural features contribute to pharmacological activity. This iterative process is essential for developing lead compounds that exhibit optimal therapeutic profiles.

The use of computational modeling has also become increasingly important in studying compounds like this one. Molecular docking simulations can predict how a molecule might interact with biological targets at the atomic level. These predictions can guide experimental efforts by identifying promising modifications before they are synthesized in the lab.

As our understanding of biological systems continues to grow, so does our appreciation for the complexity of drug design. Compounds like 4-(2-amino-3,3-difluoro-2-methylpropyl)-2,6-dimethylphenol exemplify how careful molecular engineering can lead to novel therapeutic agents with tailored properties. The combination of traditional synthetic chemistry with modern computational tools provides a powerful platform for discovering new treatments.

In conclusion,4-(2-amino-3,3-difluoro-2-methylpropyl)-2,6-dimethylphenol represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further research and development. As scientists continue to explore its potential applications,this compound holds great promise for contributing to new therapeutic strategies across various medical fields.

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